molecular formula C16H15FN2O3S2 B2834546 (Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzenesulfonamide CAS No. 955663-64-6

(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzenesulfonamide

Cat. No.: B2834546
CAS No.: 955663-64-6
M. Wt: 366.43
InChI Key: IEMCWBKAFZSKEW-VLGSPTGOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d]thiazol-2(3H)-one derivatives are a class of compounds that have been studied for their potential biological activities . They are synthesized by a variety of methods, including 1,3-dipolar cycloaddition .


Synthesis Analysis

The synthesis of similar compounds involves the 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. Similar compounds have been used in the synthesis of 1,2,3-triazole derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For similar compounds, properties such as boiling point, density, and pKa can be predicted .

Scientific Research Applications

Tautomerism in Crystal Structures

The crystal structure of related sulfonamide compounds exhibits interesting tautomerism. For instance, (Z)-N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide shows an imine tautomer rather than an amine tautomer. This tautomerism can be distinguished using dispersion-corrected density functional theory calculations and solid-state NMR spectra (Xiaozhou Li et al., 2014).

Applications in Photodynamic Therapy

Some benzenesulfonamide derivatives are used in photodynamic therapy. For example, new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized and characterized. Their photophysical and photochemical properties are useful in photodynamic therapy, especially for cancer treatment (M. Pişkin et al., 2020).

Anticancer Potential

Novel aminothiazole-paeonol derivatives, which include benzenesulfonamide structures, have been synthesized and evaluated for their anticancer effects. Compounds like N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide showed potent inhibitory activity against various cancer cell lines, indicating their promise as anticancer agents (Chia-Ying Tsai et al., 2016).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Similar compounds have shown cytotoxic and antibacterial activities .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For similar compounds, hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

(NZ)-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3S2/c1-3-22-13-5-4-6-14-15(13)19(2)16(23-14)18-24(20,21)12-9-7-11(17)8-10-12/h4-10H,3H2,1-2H3/b18-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMCWBKAFZSKEW-VLGSPTGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=NS(=O)(=O)C3=CC=C(C=C3)F)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C2C(=CC=C1)S/C(=N\S(=O)(=O)C3=CC=C(C=C3)F)/N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.